alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt

Description

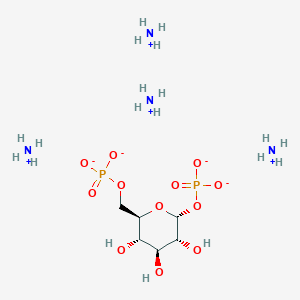

α-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt (CAS 10139-18-1) is a phosphorylated glucose derivative with two phosphate groups at the 1- and 6-positions of the α-D-glucopyranose ring. The tetraammonium counterions enhance its solubility in aqueous solutions, making it suitable for biochemical and metabolic studies. This compound serves as a critical intermediate in carbohydrate metabolism, particularly in glycolysis and gluconeogenesis pathways, where it regulates enzyme activity such as phosphoglucomutase .

Properties

CAS No. |

71662-15-2 |

|---|---|

Molecular Formula |

C6H26N4O12P2 |

Molecular Weight |

408.24 g/mol |

IUPAC Name |

tetraazanium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H14O12P2.4H3N/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);4*1H3/t2-,3-,4+,5-,6-;;;;/m1..../s1 |

InChI Key |

ILGAECFSPKRVMM-QMKHLHGBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt typically involves the phosphorylation of glucose. The process begins with the protection of the hydroxyl groups of glucose, followed by selective phosphorylation at positions 1 and 6. The protected glucose is then deprotected, and the resulting compound is neutralized with ammonium ions to form the tetraammonium salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the phosphate groups back to hydroxyl groups.

Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt serves as a reagent in various chemical synthesis processes. It is particularly valuable in:

- Phosphorylation Reactions : The compound can be used to introduce phosphate groups into other molecules, enhancing their reactivity and biological activity.

- Synthesis of Modified Carbohydrates : It acts as a precursor for synthesizing other carbohydrate derivatives through selective phosphorylation reactions.

Biology

In biological research, this compound is instrumental in studies related to glucose metabolism and phosphate group interactions:

- Enzymatic Studies : It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. For example, studies have shown that it interacts with alkaline phosphatase (ALP), enhancing substrate binding affinity and catalytic efficiency .

| Enzyme Interaction | Effect on Hydrolysis Rate |

|---|---|

| Alkaline Phosphatase (ALP) | Reduced half-life from 159 min to 29 min |

Medicine

The compound has potential applications in medical research, particularly concerning metabolic disorders such as diabetes:

- Glucose Metabolism Research : Its role in glucose phosphorylation makes it a candidate for studying insulin signaling pathways and glucose homeostasis .

- Therapeutic Potential : Investigations into its antioxidant properties may reveal therapeutic applications for oxidative stress-related diseases.

Industry

In industrial applications, this compound is utilized for:

- Biochemical Product Production : It is involved in the manufacturing of various biochemical products that require phosphorylated carbohydrates.

- Analytical Chemistry Standards : The compound serves as a standard in analytical methods for quantifying phosphates in biological samples.

Case Studies

-

Enzymatic Hydrolysis Study

- A study demonstrated the interaction of this compound with ALP. The presence of the compound significantly increased the rate of hydrolysis compared to controls without the enzyme. This finding underscores its utility in enzymatic assays.

-

Phosphorylation Pathway Analysis

- Research involving the phosphorylation of glucose derivatives highlighted the compound's effectiveness as a phosphorylating agent. It facilitated the synthesis of various phosphorylated carbohydrates essential for metabolic studies.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It can also interact with proteins that bind to phosphate groups, affecting their activity and function. The molecular targets and pathways involved include glucose transporters, kinases, and phosphatases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sugar Backbone and Phosphate Group Variations

(a) D-Fructose 1,6-Bisphosphate Salts

- Examples: D-Fructose 1,6-bisphosphate trisodium salt octahydrate (CAS 81028-91-3): Used in nanocomposite synthesis, yielding hydroxyapatite (HA) morphologies like nanorods or pseudo-spherical particles depending on reaction conditions . D-Fructose 1,6-bisphosphate dicalcium salt (CAS 6055-82-9): Acts as an anionic surfactant and is utilized in biomedical applications for its calcium-binding properties .

- Key Differences :

(b) Other Hexose Bisphosphates

- α-D-Mannopyranose 1,6-bisphosphate (CAS 19504-70-2): Differs in the sugar moiety (mannose vs. glucose), affecting substrate recognition by isomer-specific enzymes like phosphomannomutase .

- D-5-Ketofructose 1,6-bisphosphate (CAS N/A) : Contains a keto group at the 2-position, modifying its redox behavior and interaction with dehydrogenases .

Counterion Variations in Glucose 1,6-Bisphosphate Salts

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Solubility (H₂O) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| α-D-Glucopyranose 1,6-bisphosphate tetraammonium salt | >100 mg/mL | 406.2 g/mol | Phosphate esters, NH₄⁺ ions |

| D-Fructose 1,6-bisphosphate trisodium salt | ~50 mg/mL | 406.1 g/mol | Ketose, Na⁺ ions |

| α-D-Mannopyranose 1,6-bisphosphate | ~30 mg/mL | 340.1 g/mol | Mannose backbone, phosphate |

Biological Activity

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt is a phosphorylated derivative of glucose that has garnered attention for its potential biological activities. This compound's structure includes a glucopyranose ring with two phosphate groups, which are crucial for its biochemical interactions and functionalities. This article explores its biological activity, including its role in enzymatic processes, antioxidant properties, and implications in various biochemical pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₁₄N₄O₈P₂

- Molar Mass : 298.14 g/mol

- Structure : The compound features a glucopyranose backbone with two phosphate groups attached at the 1 and 6 positions.

Enzymatic Interactions

Research indicates that phosphorylated carbohydrates like alpha-D-glucopyranose derivatives play significant roles in enzymatic reactions. For instance, studies have shown that the presence of phosphate groups can enhance the binding affinity of substrates to enzymes, thereby facilitating catalytic processes. In particular, the interaction with alkaline phosphatase (ALP) has been explored:

- Kinetics of Hydrolysis : The hydrolysis of phosphoesters in the presence of ALP demonstrates that the compound binds effectively to the enzyme's active site. The half-life of hydrolysis was significantly reduced from 159 minutes without ALP to 29 minutes with ALP present .

Antioxidant Properties

Alpha-D-glucopyranose derivatives exhibit notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within biological systems. In vitro studies have quantified the antioxidant capacity of various glucopyranose derivatives, showing that:

- Radical Scavenging Activity : The compound demonstrated effective scavenging of free radicals, which is essential for protecting cellular components from oxidative damage .

- Dose-Activity Relationship : A dose-response study indicated that higher concentrations of alpha-D-glucopyranose derivatives correlate with increased antioxidant activity .

Study on Antioxidant Effects

A recent study focused on the antioxidant effects of alpha-D-glucopyranose derivatives in a model system simulating oxidative stress conditions. The findings highlighted:

- Reduction in Lipid Peroxidation : Treatment with the compound resulted in a significant decrease in lipid peroxidation levels compared to control groups.

- Enhanced Cell Viability : Cells treated with alpha-D-glucopyranose showed improved viability under oxidative stress conditions, suggesting protective effects against cellular damage.

Application in Drug Development

Phosphorylated carbohydrates are being investigated as potential drug delivery systems due to their biocompatibility and ability to interact with biological membranes. Alpha-D-glucopyranose derivatives have been evaluated for their capacity to enhance the solubility and bioavailability of poorly soluble drugs.

Comparative Analysis

| Property/Activity | Alpha-D-Glucopyranose Derivative | Other Phosphorylated Carbohydrates |

|---|---|---|

| Enzymatic Hydrolysis Half-Life | 29 minutes (with ALP) | Varies (typically longer) |

| Antioxidant Activity | High (dose-dependent) | Moderate to High |

| Cell Viability Enhancement | Significant | Variable |

Q & A

Q. What established methods are used to synthesize α-D-glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt?

The synthesis typically involves enzymatic or chemical phosphorylation of α-D-glucose. For example:

- Enzymatic phosphorylation : Glucose-1-phosphate and glucose-6-phosphate intermediates are generated using kinases (e.g., hexokinase) and ATP, followed by purification via ion-exchange chromatography.

- Chemical phosphorylation : Direct phosphorylation using phosphorylating agents (e.g., POCl₃) under controlled pH and temperature, followed by ammonium salt formation via neutralization with tetraammonium hydroxide. Structural verification employs NMR to confirm phosphate group positions and X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.

Q. How is the purity and stability of this compound assessed in aqueous solutions?

- Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or ion-pair chromatography.

- Stability : Accelerated degradation studies under varying pH (4–9), temperature (4–37°C), and ionic strength. Phosphate ester hydrolysis is monitored via LC-MS or enzymatic assays (e.g., phosphatase treatment followed by glucose-6-phosphate dehydrogenase activity ).

Q. What analytical techniques are critical for characterizing its crystalline structure?

- Single-crystal X-ray diffraction (SCXRD) : SHELXL/SHELXS software refines atomic coordinates and validates hydrogen-bonding networks .

- Thermogravimetric analysis (TGA) : Confirms hydration state and thermal stability.

- Polarimetry : Measures optical rotation to ensure stereochemical integrity (e.g., [α] ≈ +80° for α-anomer confirmation ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound under varying ionic strengths?

Discrepancies often arise from differences in counterion interactions (e.g., tetraammonium vs. tetrapotassium salts ) or hydration states. Methodologies include:

- Controlled solubility assays : Use isotonic buffers (e.g., Tris-HCl, pH 7.4) with incremental NaCl (0–1 M) to model physiological conditions.

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.

- Comparative studies : Cross-validate results with structurally analogous salts (e.g., tetrapotassium or tetrasodium derivatives ).

Q. What experimental strategies are employed to study its role in enzymatic pathways (e.g., glycolysis or gluconeogenesis)?

- Isotopic labeling : - or -labeled compound tracks metabolic flux via NMR or radiometric assays.

- Enzyme kinetics : Measure and for hexokinase or phosphofructokinase using spectrophotometric NADH-coupled assays .

- Competitive inhibition studies : Co-incubate with fructose-1,6-bisphosphate to assess allosteric regulation in bifunctional enzymes .

Q. How can structural ambiguities in phosphate group protonation states be addressed?

- Solid-state NMR : Resolves protonation states of phosphate groups using - correlation spectroscopy.

- pH titration with NMR : Monitors chemical shift changes (δ = 0–5 ppm) to identify pKa values of phosphate moieties.

- Computational modeling : Density functional theory (DFT) calculates optimal protonation configurations under physiological conditions .

Methodological Notes

- Avoided commercial sources : Data curated from peer-reviewed crystallography (SHELX ), metabolic studies , and structural databases (ECHA ).

- Key contradictions : Phosphate group reactivity varies significantly between ammonium and cyclohexylammonium salts (e.g., solubility, thermal stability ).

- Advanced tools : SHELX programs remain industry standards for small-molecule crystallography despite newer alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.